molecular formula C8H11NO4 B1671142 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 176199-48-7

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No. B1671142
M. Wt: 185.18 g/mol
InChI Key: VTAARTQTOOYTES-RGDLXGNYSA-N
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Description

“(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid” is a complex organic compound . It contains a total of 35 bonds, including 19 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 aliphatic carboxylic acids, 1 aliphatic secondary amide, and 1 primary amine .


Molecular Structure Analysis

The compound contains a total of 34 atoms, including 16 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . The molecular structure includes a bicyclic ring system, with one three-membered ring, one five-membered ring, and one six-membered ring .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a density of 1.6±0.1 g/cm^3, a boiling point of 387.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 42.0±0.4 cm^3, a polar surface area of 101 Å^2, and a molar volume of 124.8±5.0 cm^3 .

Scientific Research Applications

Enantiospecific Synthesis

The compound, often referred to by its research code LY354740, has been synthesized enantiospecifically from sugar-derived enantiomerically pure cyclopentenone. This synthesis was achieved through a modified Corey-Link reaction, which is notable for providing the opposite stereochemical outcome compared to traditional synthesis methods. The process involves several steps, including the formation of the amino acid stereogenic center, azido ester formation, reduction, acylation, deoxygenation, and removal of protecting groups, resulting in a product with an enantiomeric excess greater than 98% (Domínguez et al., 1998).

Role in Behavioral Sensitization

LY354740 has been studied for its potential to attenuate the expression of long-term behavioral sensitization induced by foot shocks in rats. This research suggests the compound’s involvement in modulating metabotropic glutamate (mGlu) receptors, particularly mGlu2/3 receptors, to normalize defensive withdrawal behavior. Such findings highlight its potential application in understanding and possibly treating sensitization processes (Bruijnzeel, Stam, & Wiegant, 2001).

Modulation of Glutamate Receptors in Drug Withdrawal

The compound has also been explored for its role in amphetamine withdrawal, demonstrating that modulation of ionotropic and metabotropic glutamate receptors with compounds like LY354740 can potentially alleviate withdrawal-induced anxiety. This application is particularly relevant in the context of addiction therapy, where the compound's effects on mGluR2/3 might offer new therapeutic directions (Kołtunowska, Gibuła-Bruzda, & Kotlinska, 2013).

Anxiety and Metabotropic Glutamate Receptors

Research has further delved into the anxiolytic-like effects of LY354740 through its action on metabotropic glutamate receptors, especially group II (mGlu2 and mGlu3) receptors. Studies involving intrahippocampal administration and genetic knockout models have underscored the importance of these receptors in mediating the compound’s anxiolytic-like activities. These findings provide a basis for future drugs targeting anxiety disorders (Linden et al., 2005).

Effects on Novelty-Induced Hyperlocomotion

Lastly, LY354740 has shown promise in reversing novelty-induced hyperlocomotion and hippocampal c-Fos expression in animal models lacking the GluA1 subunit of the AMPA glutamate receptor. By inhibiting excessive neuronal activation in the hippocampus, the compound sheds light on the neural underpinnings of disorders like schizophrenia and mood disorders, suggesting potential therapeutic applications (Procaccini et al., 2013).

Future Directions

The future directions for this compound are not clear from the available information. Given its complex structure, it could be of interest in various areas of research, including organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAARTQTOOYTES-RGDLXGNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170094
Record name Eglumegad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eglumetad

CAS RN

176199-48-7
Record name (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176199-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eglumetad [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176199487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglumegad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EGLUMETAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONU5A67T2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Citations

For This Compound
160
Citations
C Domínguez, J Ezquerra, SR Baker, S Borrelly… - Tetrahedron letters, 1998 - Elsevier
(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was synthesised enantiospecifically from a sugar derived enantiomerically pure cyclopentenone. The α-…
Number of citations: 59 www.sciencedirect.com
JA Monn, SS Henry, SM Massey… - Journal of medicinal …, 2018 - ACS Publications
Multiple therapeutic opportunities have been suggested for compounds capable of selective activation of metabotropic glutamate 3 (mGlu 3 ) receptors, but small molecule tools are …
Number of citations: 24 pubs.acs.org
AB Bueno, I Collado, A de Dios… - Journal of medicinal …, 2005 - ACS Publications
(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (1), also known as LY354740, is a highly potent and selective agonist for group II metabotropic glutamate receptors (mGlu …
Number of citations: 73 pubs.acs.org
JW Fennell, MJ Semo, DD Wirth, RK Vaid - Synthesis, 2006 - thieme-connect.com
An alternate synthesis of title compound (5) using N-(2-methoxycarbonyl-1-methylvinyl)-l-alanine sodium salt (6) and 2-aminobicyclo [3.1. 0] hexane-2, 6-dicarboxylic acid (1) was …
Number of citations: 3 www.thieme-connect.com
JA Monn, L Prieto, L Taboada, C Pedregal… - Journal of medicinal …, 2015 - ACS Publications
As part of our ongoing research to identify novel agents acting at metabotropic glutamate 2 (mGlu2) and 3 (mGlu3) receptors, we have previously reported the identification of the C4 α -…
Number of citations: 60 pubs.acs.org
E Tatarczyńska, A Kłodzińska, B Kroczka… - …, 2001 - Springer
Rationale: Substances acting as agonists of group II mGlu receptors with joint group I mGlu receptor antagonist effects, or group II mGlu receptors agonists, were shown to induce …
Number of citations: 109 link.springer.com
AW Bruijnzeel, R Stam, VM Wiegant - European journal of pharmacology, 2001 - Elsevier
Exposure of rats to a single session of foot shocks sensitizes behavioral responses to novel stimuli. There is evidence that metabotropic glutamate (mGlu) receptors play a role in …
Number of citations: 22 www.sciencedirect.com
MD Chappell, R Li, SC Smith… - Journal of medicinal …, 2016 - ACS Publications
As part of our ongoing efforts to identify novel ligands for the metabotropic glutamate 2 and 3 (mGlu 2/3 ) receptors, we have incorporated substitution at the C3 and C4 positions of the (…
Number of citations: 32 pubs.acs.org
D Koltunowska, E Gibula-Bruzda… - Progress in Neuro …, 2013 - Elsevier
Chronic amphetamine use results in anxiety-like states after drug cessation. The aim of the study was to determine a role of ionotropic and metabotropic glutamate receptor ligands in …
Number of citations: 26 www.sciencedirect.com
C Procaccini, M Maksimovic, T Aitta-Aho, ER Korpi… - Neuroscience, 2013 - Elsevier
Dysfunctional glutamatergic neurotransmission has been implicated in schizophrenia and mood disorders. As a putative model for these disorders, a mouse line lacking the GluA1 …
Number of citations: 30 www.sciencedirect.com

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